molecular formula C15H11N3O2 B14447360 N-naphthalen-1-yl-3-nitropyridin-2-amine CAS No. 78750-64-8

N-naphthalen-1-yl-3-nitropyridin-2-amine

Cat. No.: B14447360
CAS No.: 78750-64-8
M. Wt: 265.27 g/mol
InChI Key: JTULSYDADUJSQD-UHFFFAOYSA-N
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Description

N-naphthalen-1-yl-3-nitropyridin-2-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to a class of aryl-substituted 2-aminopyridine derivatives, which are recognized as significant scaffolds in the development of biologically active molecules . These compounds are frequently investigated as key structural elements in potential therapeutic agents, particularly in the context of neurodegenerative diseases . Recent scientific studies highlight that structurally related 2-aminopyridine compounds are being explored as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are primary targets for Alzheimer's disease research . The aminopyridine moiety can serve as a critical pharmacophore, potentially enabling interactions with enzyme active sites . The naphthalene group provides a bulky aromatic system that may contribute to binding affinity through hydrophobic interactions and π-stacking within enzyme pockets . Researchers value this compound and its analogs as versatile intermediates for constructing more complex heterocyclic systems and for probing biochemical pathways . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

78750-64-8

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

N-naphthalen-1-yl-3-nitropyridin-2-amine

InChI

InChI=1S/C15H11N3O2/c19-18(20)14-9-4-10-16-15(14)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17)

InChI Key

JTULSYDADUJSQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-1-yl-3-nitropyridin-2-amine typically involves the reaction of naphthalene derivatives with nitropyridine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where naphthalene-1-boronic acid reacts with 3-nitropyridine-2-amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of N-naphthalen-1-yl-3-nitropyridin-2-amine may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-yl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Method Structural Data
N-Naphthalen-1-yl-3-nitropyridin-2-amine (Target) C₁₅H₁₁N₃O₂ 3-NO₂-pyridine, 1-naphthylamine Not reported (Inferred antimicrobial) Hypothesized: Nucleophilic substitution Not available
(E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine C₁₉H₁₄N₂O₂ 4-NO₂-phenyl, allylidene linker Antimicrobial Condensation reaction X-ray diffraction
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₂H₂₁ClNO₂ 3-Cl-phenethyl, 6-MeO-naphthalene Hybrid molecule (Naproxen derivative) Amide coupling NMR, IR, MS
N-(2,3-Dimethoxybenzylidene)naphthalen-1-amine C₁₉H₁₇NO₂ 2,3-(MeO)₂-benzylidene Not reported Schiff base formation Orthorhombic crystal (Pbca)
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine C₂₀H₂₅N Cyclohexyl, naphthalene, isopropylamine Chiral resolution (99% ee) Reductive amination (NaB(CN)H₃) NMR, HRMS, UPLC

Key Findings and Trends

Substituent Effects on Bioactivity
  • Nitro Groups : The presence of nitro groups (e.g., in (E)-N-[(E)-3-(4-nitrophenyl)allylidene]naphthalen-1-amine) correlates with antimicrobial activity, likely due to electron-withdrawing effects enhancing interaction with microbial enzymes . This suggests that the nitro group in the target compound may confer similar properties.
  • Chloro and Methoxy Groups : Chlorophenethyl and methoxynaphthalene moieties in (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide demonstrate hybrid functionality, combining anti-inflammatory (naproxen-derived) and aromatic interactions .
Chirality and Optical Activity
  • The resolution of N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine into enantiomers (>99% ee) via chiral UPLC underscores the importance of stereochemistry in naphthalene-based amines, which could influence the target compound’s pharmacokinetics .

Q & A

Q. What are the common synthetic routes for preparing N-naphthalen-1-yl-3-nitropyridin-2-amine, and what catalysts or conditions are typically employed?

A reductive amination approach using a palladium-based catalyst (e.g., Pd/NiO) under hydrogen atmosphere is a viable method, as demonstrated for structurally similar amines. For example, N-benzylnaphthalen-1-amine was synthesized via reductive amination of benzaldehyde and naphthalen-1-amine using Pd/NiO at 25°C for 10 hours, yielding 84% isolated product . Reaction optimization may involve adjusting molar ratios, hydrogen pressure, and catalyst loading. Alternative routes could involve nitro-group introduction via nitration of pyridine precursors, though specific protocols require validation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of N-naphthalen-1-yl-3-nitropyridin-2-amine?

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR (400 MHz, CDCl3_3) is critical for confirming proton environments, such as aromatic protons from naphthalene and pyridine moieties. Chemical shifts for analogous compounds (e.g., N-benzylnaphthalen-1-amine ) are reported in δ 6.8–8.5 ppm ranges .
  • X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELXL or Bruker SMART CCD systems ) resolves bond lengths, angles, and molecular packing. For example, N-(2,3-dimethoxybenzylidene)-naphthalen-1-amine was characterized with orthorhombic symmetry (space group Pbca) and unit cell parameters a = 7.7163 Å, b = 17.0786 Å, c = 23.427 Å .

Q. What safety precautions are critical when handling N-naphthalen-1-yl-3-nitropyridin-2-amine in laboratory settings?

  • Storage: Keep away from heat sources and ignition points (P210) .
  • Handling: Use fume hoods, gloves, and protective equipment. Refer to safety data sheets (SDS) for structurally similar amines (e.g., N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine ), which emphasize restricted use to qualified personnel in authorized facilities .
  • Waste Disposal: Follow institutional guidelines for nitro-containing compounds to avoid unintended reactivity.

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray crystallography) when confirming the structure of N-naphthalen-1-yl-3-nitropyridin-2-amine?

Cross-validation using complementary techniques is essential:

  • Density Functional Theory (DFT): Compare computed NMR chemical shifts (using software like Gaussian) with experimental data to resolve ambiguities.
  • Crystallographic Refinement: Employ SHELXL for high-resolution refinement, particularly for nitro-group orientation and hydrogen bonding. For example, N-(2,3-dimethoxybenzylidene)-naphthalen-1-amine achieved an R factor of 0.048 using SHELXL .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What are the challenges in optimizing reaction yields for the synthesis of N-naphthalen-1-yl-3-nitropyridin-2-amine, and how can experimental design mitigate these issues?

  • Catalyst Selectivity: Pd/NiO may favor reductive amination but could require tuning for nitro-group compatibility. Lower yields (e.g., 84% for N-benzylnaphthalen-1-amine ) suggest competing side reactions.
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) may improve solubility but risk nitro-group reduction. Pyridine has been used as a catalyst in analogous syntheses .
  • Design of Experiments (DoE): Systematic variation of temperature, pressure, and stoichiometry can identify optimal conditions via response surface methodology.

Q. How can computational chemistry be applied to predict the reactivity and stability of N-naphthalen-1-yl-3-nitropyridin-2-amine under various experimental conditions?

  • Thermodynamic Properties: Calculate enthalpy of formation (ΔfH_fH^\circ) and reaction free energy (ΔrG_rG^\circ) using NIST Chemistry WebBook data .
  • Reactivity Prediction: Molecular docking or DFT studies (e.g., Gaussian, VASP) model interactions with biological targets or catalytic surfaces.
  • Degradation Pathways: Simulate nitro-group reduction or photodegradation using kinetic modeling software (e.g., COPASI).

Methodological Tables

Table 1. Key Crystallographic Parameters for Related Compounds

CompoundSpace Groupa (Å)b (Å)c (Å)R FactorRefinement Software
N-(2,3-Dimethoxybenzylidene)-naphthalen-1-aminePbca7.716317.078623.4270.048SHELXL

Table 2. Synthetic Yields for Analogous Amines

CompoundCatalystTemperature (°C)Time (h)Yield (%)
N-Benzylnaphthalen-1-aminePd/NiO251084
N-(Furan-2-ylmethyl)anilinePd/NiO251095

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